5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide
CAS No.: 1795477-37-0
Cat. No.: VC4414012
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795477-37-0 |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 292.36 |
| IUPAC Name | 5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O2S/c1-9-7-11(16-19-9)12(18)15-8-10-3-2-5-17(10)13-14-4-6-20-13/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,18) |
| Standard InChI Key | COALVJDHCIRXSB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC2CCCN2C3=NC=CS3 |
Introduction
Structural Features
The compound's structure includes:
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Isoxazole Ring: Known for its stability and presence in various biologically active compounds.
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Thiazole Moiety: Thiazoles are recognized for their diverse biological activities, including antimicrobial and antifungal properties .
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Pyrrolidine Derivative: Pyrrolidines are often found in compounds with neurological and pharmacological significance .
Potential Biological Activities
Given the structural components, this compound could exhibit biological activities similar to those of related compounds:
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Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties .
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Pharmacological Applications: The presence of pyrrolidine suggests potential neurological effects or applications in medicinal chemistry.
Synthesis and Characterization
While specific synthesis details for 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving heterocyclic ring formations. Characterization would likely involve NMR and mass spectrometry techniques to confirm the structure.
Comparison with Similar Compounds
Future Research Directions
Given the limited information available on this specific compound, future research should focus on:
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Synthesis Optimization: Developing efficient synthesis protocols.
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Biological Activity Screening: Evaluating antimicrobial, antifungal, and potential pharmacological effects.
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Molecular Docking Studies: Investigating interactions with biological targets to predict efficacy and safety profiles.
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